4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione
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Overview
Description
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is an organic compound with the molecular formula C24H14O3 and a molecular weight of 350.37 g/mol . This compound is known for its unique structural motif, which includes a naphthoquinone core fused with a furan ring and substituted with phenyl groups at positions 4 and 9 . It is a member of the naphthofuranone family and exhibits interesting chemical and physical properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinone with olefins . This reaction is carried out in the presence of a palladium catalyst (Pd/C) without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential antitumor agent. Additionally, the phenyl groups may enhance the compound’s ability to interact with specific molecular targets, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar structure but lacks the phenyl substitutions.
1,4-Diphenylnaphthalene-2,3-dicarboxylic anhydride: Similar core structure but different functional groups.
Naphtho[2,3-c]furan-1,3-dione: Parent compound without phenyl substitutions.
Uniqueness
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is unique due to the presence of phenyl groups at positions 4 and 9, which enhance its chemical reactivity and biological activity. These substitutions also contribute to its distinct physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
5342-35-8 |
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Molecular Formula |
C24H14O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4,9-diphenylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C24H14O3/c25-23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24(26)27-23)16-11-5-2-6-12-16/h1-14H |
InChI Key |
YYEOFVWLMSISRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OC3=O |
Origin of Product |
United States |
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